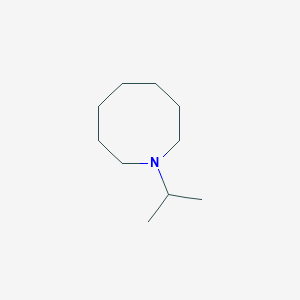
1-(Propan-2-yl)azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Propan-2-yl)azocane is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as 2-azocan-1-ol, and its molecular formula is C7H15N.
作用機序
The mechanism of action of 1-(Propan-2-yl)azocane involves the use of light to release the caged neurotransmitter. When exposed to light of a specific wavelength, the azo bond in the compound is cleaved, releasing the neurotransmitter. This allows for precise control of neurotransmitter release and can be used to study the effects of neurotransmitters on brain function.
生化学的および生理学的効果
1-(Propan-2-yl)azocane has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with normal cellular processes. However, the release of neurotransmitters in specific regions of the brain can have profound effects on behavior and brain function.
実験室実験の利点と制限
The use of 1-(Propan-2-yl)azocane as a photoactivatable caged compound has several advantages for lab experiments. It allows for precise control of neurotransmitter release, which can be used to study the effects of neurotransmitters on brain function. It is also non-toxic and does not interfere with normal cellular processes. However, the synthesis of 1-(Propan-2-yl)azocane can be challenging, and the compound is relatively expensive compared to other caged compounds.
将来の方向性
There are several future directions for research on 1-(Propan-2-yl)azocane. One area of research is the development of new caged compounds with improved properties, such as increased sensitivity to light or lower cost. Another area of research is the application of caged compounds to study other neurotransmitters and their effects on brain function. Finally, the use of caged compounds in combination with other techniques, such as optogenetics, could lead to new insights into the workings of the brain.
合成法
The synthesis of 1-(Propan-2-yl)azocane involves the reaction of propan-2-ol with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction produces 2-(bromomethyl)propan-1-ol, which is then reacted with sodium azide to form 1-(Propan-2-yl)azocane.
科学的研究の応用
1-(Propan-2-yl)azocane has potential applications in scientific research, particularly in the field of neuroscience. It can be used as a photoactivatable caged compound to selectively release neurotransmitters in specific regions of the brain. This allows researchers to study the effects of neurotransmitter release on brain function and behavior.
特性
CAS番号 |
108696-11-3 |
|---|---|
製品名 |
1-(Propan-2-yl)azocane |
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
1-propan-2-ylazocane |
InChI |
InChI=1S/C10H21N/c1-10(2)11-8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 |
InChIキー |
WXRVWIVUBDOQEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCCCC1 |
正規SMILES |
CC(C)N1CCCCCCC1 |
同義語 |
Azocine, octahydro-1-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




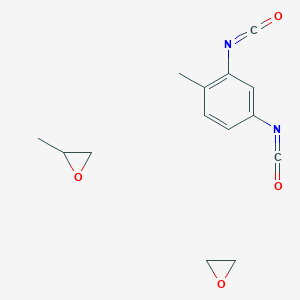
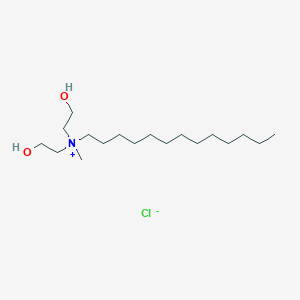
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
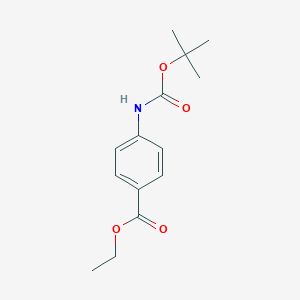


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
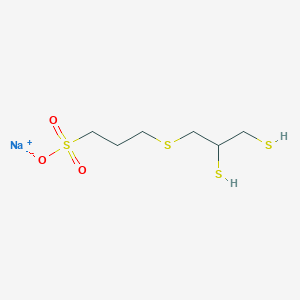
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
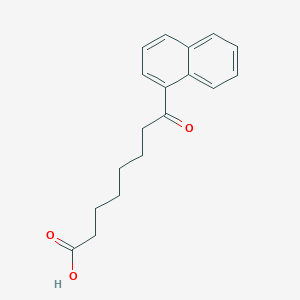
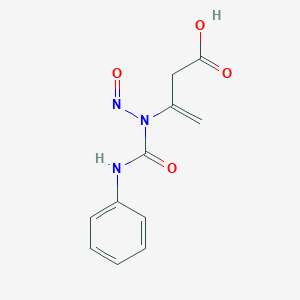
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)